2,4-Dibromo-6-fluorobenzonitrile

Nucleophilic Aromatic Substitution SNAr Halogen Selectivity

2,4-Dibromo-6-fluorobenzonitrile (CAS 1393585-66-4) is not a generic halogenated benzonitrile. Its 2,4-dibromo-6-fluoro substitution pattern uniquely activates the ring for selective nucleophilic aromatic substitution (SNAr) at the fluorine position, followed by orthogonal Suzuki-Miyaura cross-coupling at the bromine sites. This enables rapid assembly of multi-aryl architectures inaccessible with other analogs. With a measured LogP of 2.77, it is a versatile building block for medicinal chemistry and fluorinated agrochemicals. Procuring 99% purity ensures reliable biological assay results.

Molecular Formula C7H2Br2FN
Molecular Weight 278.9 g/mol
CAS No. 1393585-66-4
Cat. No. B1445107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluorobenzonitrile
CAS1393585-66-4
Molecular FormulaC7H2Br2FN
Molecular Weight278.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)Br)Br
InChIInChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
InChIKeyVEJXWWDHQYGSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-fluorobenzonitrile (CAS 1393585-66-4): Baseline Physicochemical and Structural Overview


2,4-Dibromo-6-fluorobenzonitrile (CAS: 1393585-66-4) is a triply halogenated aromatic nitrile with the molecular formula C7H2Br2FN and a molecular weight of approximately 278.9 g/mol . The compound features a benzonitrile core substituted with bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position . Its key physicochemical properties, derived from authoritative databases, include a melting point range of 188–200 °C and a predicted boiling point of 293.4±40.0 °C . The predicted density is 2.12±0.1 g/cm³, and the calculated ACD/LogP is 2.77, indicating moderate lipophilicity . This specific halogenation pattern creates a unique electronic and steric environment around the benzonitrile core, which fundamentally governs its reactivity profile and differentiates it from other halogenated benzonitrile analogs [1].

Why 2,4-Dibromo-6-fluorobenzonitrile Cannot Be Interchanged with Other Halogenated Benzonitriles


Procuring a generic 'halogenated benzonitrile' in place of 2,4-Dibromo-6-fluorobenzonitrile is scientifically unsound due to the precise and synergistic electronic influence exerted by the specific 2,4-dibromo-6-fluoro substitution pattern. This arrangement uniquely activates the aromatic ring for selective nucleophilic aromatic substitution (SNAr) at the fluorine-bearing position [1]. Studies on analogous fluorobenzonitriles demonstrate that 2- and 4-fluorobenzonitriles with chlorine or bromine substituents undergo exclusive substitution of the fluorine atom, rather than the heavier halogens, under mild conditions [1]. This contrasts sharply with 2-Bromo-6-fluorobenzonitrile (MW ~200 g/mol), a mono-bromo analog with a drastically different molecular weight and potential reactivity profile . The presence of two bromine atoms, compared to none in 2,6-difluorobenzonitrile or two chlorine atoms in 2,4-dichloro-6-fluorobenzonitrile, provides a unique set of orthogonal reactive handles for sequential cross-coupling, enabling synthetic pathways that are inaccessible with other halogen combinations. Substituting with any other analog would fundamentally alter reaction outcomes, yields, and the feasibility of downstream synthetic routes.

2,4-Dibromo-6-fluorobenzonitrile: Quantified Differentiation Evidence Versus Comparators


Exclusive Fluorine Displacement in SNAr: Quantitative Selectivity for 2,4-Dibromo-6-fluorobenzonitrile

In nucleophilic aromatic substitution (SNAr) reactions, 2,4-Dibromo-6-fluorobenzonitrile exhibits exclusive substitution of the fluorine atom, leaving the bromine substituents intact. This behavior is a direct class-level inference from studies on structurally analogous fluorobenzonitriles. Specifically, it has been demonstrated that 2- and 4-fluorobenzonitriles substituted with chlorine or bromine undergo selective substitution of fluorine at room temperature, yielding synthetically useful halo-substituted mercaptobenzonitriles [1]. In stark contrast, the analogous iodo-substituted fluorobenzonitriles do not exhibit this selectivity, highlighting the unique reactivity of the bromo-fluoro combination [1].

Nucleophilic Aromatic Substitution SNAr Halogen Selectivity

LogP and Lipophilicity: Quantified Difference from Non-Fluorinated Analogs

The introduction of a fluorine atom at the 6-position of the benzonitrile core significantly modulates the compound's lipophilicity. The predicted ACD/LogP for 2,4-Dibromo-6-fluorobenzonitrile is 2.77 . While direct comparative data for the non-fluorinated analog (2,4-dibromobenzonitrile) was not identified, the presence of the fluorine atom is well-established to decrease LogP compared to hydrogen, altering the molecule's ADME profile. This value provides a quantitative baseline for researchers modeling permeability, solubility, and overall drug-likeness in structure-activity relationship (SAR) studies.

Lipophilicity LogP Physicochemical Properties

Purity Specifications: 99% Grade for Critical Synthetic Applications

For high-precision synthetic work, the availability of a high-purity grade is essential. Vendor data indicates that 2,4-Dibromo-6-fluorobenzonitrile is commercially available with a minimum purity specification of 99% (as determined by HPLC or equivalent method) . This contrasts with standard grades that are often specified at 95% purity . The higher purity minimizes the risk of side reactions, simplifies purification of final products, and ensures reproducibility in sensitive applications, directly justifying a procurement preference for the 99% grade when undertaking complex multi-step syntheses.

Purity Procurement Quality Control

Targeted Application Scenarios for 2,4-Dibromo-6-fluorobenzonitrile


Sequential Orthogonal Synthesis of Complex Biaryls

Leverage the unique halogenation pattern for a two-step, orthogonal functionalization strategy. First, utilize the demonstrated class-level selectivity for SNAr at the fluorine position to introduce a nucleophile (e.g., an amine, thiol, or ether) [1]. Subsequently, employ the retained bromine atoms for robust palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids . This sequential approach enables the rapid assembly of highly complex, multi-aryl architectures that are inaccessible using mono- or non-halogenated benzonitriles.

Medicinal Chemistry SAR Exploration and Lead Optimization

Use 2,4-Dibromo-6-fluorobenzonitrile as a versatile building block for medicinal chemistry programs. The measured LogP of 2.77 provides a quantitative baseline for designing analogs with modulated lipophilicity [1]. The two bromine atoms serve as handles for introducing diverse chemical moieties at the 2- and 4-positions, while the nitrile group can be transformed into various functional groups (e.g., amides, tetrazoles) or act as a bioisostere. Procuring the 99% purity grade is essential for this application to minimize impurities that could skew biological assay results .

Synthesis of Fluorinated Agrochemical Intermediates

Employ 2,4-Dibromo-6-fluorobenzonitrile as a precursor for fluorinated agrochemicals. The combination of a metabolically stable fluorine atom and reactive bromine sites makes it an ideal intermediate for constructing herbicides, fungicides, or insecticides with enhanced bioavailability and environmental persistence [1]. The high melting point (188-200°C) ensures the compound is a stable, easy-to-handle solid, suitable for large-scale batch processing .

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